molecular formula C25H24F3N5 B11219157 4-(4-ethylpiperazin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

4-(4-ethylpiperazin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11219157
M. Wt: 451.5 g/mol
InChI Key: AZBSYCGSABMWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure, and is substituted with various functional groups, including phenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrrolo[2,3-d]pyrimidine core through a cyclization reaction. The phenyl and trifluoromethyl groups are introduced via substitution reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-ETHYL-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ETHYL-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ETHYL-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C25H24F3N5

Molecular Weight

451.5 g/mol

IUPAC Name

4-(4-ethylpiperazin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C25H24F3N5/c1-2-31-11-13-32(14-12-31)23-22-21(18-7-4-3-5-8-18)16-33(24(22)30-17-29-23)20-10-6-9-19(15-20)25(26,27)28/h3-10,15-17H,2,11-14H2,1H3

InChI Key

AZBSYCGSABMWNP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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